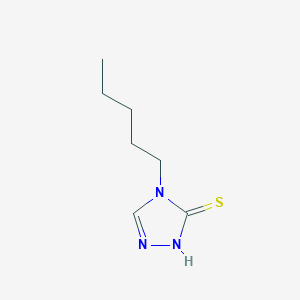

4-pentyl-4H-1,2,4-triazole-3-thiol

描述

4-pentyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound containing a triazole ring substituted with a pentyl group and a thiol group. The molecular formula of this compound is C7H13N3S, and it has a molecular weight of 171.27 g/mol . This compound is part of the broader class of triazole derivatives, which are known for their diverse biological activities and applications in various fields .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-pentyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate hydrazide compounds. One common method involves the reaction of pentyl hydrazide with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate, which is then cyclized to yield the triazole-thiol derivative . The reaction conditions often include refluxing the reaction mixture in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications .

化学反应分析

Types of Reactions

4-pentyl-4H-1,2,4-triazole-3-thiol undergoes several types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The thiol group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.

Major Products

Oxidation: Disulfides and sulfonic acids.

Reduction: Dihydrotriazoles.

Substitution: S-alkylated and S-acylated derivatives.

科学研究应用

Pharmaceutical Applications

Anticancer Activity

Research has demonstrated that derivatives of 4-pentyl-4H-1,2,4-triazole-3-thiol exhibit significant anticancer properties. For instance, compounds synthesized from this triazole have shown cytotoxic effects against various cancer cell lines, including melanoma and pancreatic carcinoma. A study indicated that specific derivatives displayed enhanced selectivity towards cancer cells, making them promising candidates for further development in cancer therapies .

Mechanisms of Action

The mechanisms through which these compounds exert their effects include:

- Enzyme Inhibition : Inhibiting key enzymes involved in cancer proliferation.

- Receptor Binding : Interacting with cellular receptors to modulate signaling pathways related to cell growth and survival.

Agricultural Applications

Fungicidal Properties

this compound has been identified as an effective fungicide. Its application in agricultural chemistry helps protect crops from fungal infections, thereby enhancing agricultural productivity. The compound's ability to inhibit fungal growth makes it a valuable tool in crop management strategies .

Sensor Development

In analytical chemistry, this compound is utilized in the development of sensors for detecting metal ions. Its chemical properties allow for reliable environmental monitoring and safety assessments .

Colorectal Cancer Study (2018)

In vitro studies have shown that derivatives of this compound induce cell cycle arrest and apoptosis in colorectal cancer cell lines (HT-29). The most effective compounds demonstrated IC50 values below 20 µM, indicating potent anticancer activity.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound against various pathogens. Its ability to disrupt microbial cell membranes contributes to its efficacy as an antimicrobial agent .

作用机制

The mechanism of action of 4-pentyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with metal ions, making it an effective ligand in coordination complexes. Additionally, the triazole ring can interact with various enzymes and receptors, modulating their activity. These interactions can lead to the compound’s observed biological effects, such as antimicrobial and anticancer activities .

相似化合物的比较

Similar Compounds

4-methyl-4H-1,2,4-triazole-3-thiol: Similar structure but with a methyl group instead of a pentyl group.

4-amino-4H-1,2,4-triazole-3-thiol: Contains an amino group instead of a pentyl group.

1,2,4-triazole-3-thiol: The parent compound without any substituents on the triazole ring.

Uniqueness

4-pentyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of the pentyl group, which can influence its lipophilicity and, consequently, its biological activity and solubility. This structural modification can enhance its interaction with lipid membranes and improve its efficacy in certain applications compared to its simpler analogs .

生物活性

4-Pentyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications.

This compound exhibits significant interactions with various biomolecules. It has been shown to inhibit specific kinases such as CLK1 and DYRK1A, which play critical roles in cell signaling pathways. The compound's thiol group facilitates interactions with enzymes and proteins, influencing their activity and stability.

Cellular Effects

The compound affects multiple cellular processes:

- Gene Expression Modulation : It can influence transcription factors that regulate gene expression.

- Cellular Metabolism : It alters metabolic pathways by interacting with various enzymes.

- Cytokine Release : In studies involving peripheral blood mononuclear cells (PBMCs), derivatives of triazole compounds exhibited varying effects on cytokine production (e.g., TNF-α and IL-6) depending on their structure and concentration .

Molecular Mechanism

The mechanism of action for this compound involves:

- Binding Interactions : The compound binds to specific enzymes and receptors through its thiol group, leading to either inhibition or activation of these targets.

- Stability and Degradation : Laboratory studies indicate that while the compound is stable under standard conditions, it can degrade over time, which may affect its long-term efficacy in biological systems.

Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

- Anti-inflammatory Activity : Research demonstrated that triazole derivatives could significantly reduce TNF-α production in stimulated PBMC cultures. Compounds similar to this compound showed a decrease in cytokine levels by up to 60% at certain concentrations .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects against various bacterial strains. The presence of the pentyl group enhances its lipophilicity, potentially improving its interaction with microbial membranes .

- Anticancer Potential : In vitro studies indicated that certain derivatives of triazoles inhibited cancer cell migration and proliferation. Specifically, modifications to the triazole structure enhanced selectivity towards cancer cells .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparison table is presented below:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Pentyl group enhances lipophilicity | Anti-inflammatory, antimicrobial |

| 4-Methyl-4H-1,2,4-triazole-3-thiol | Methyl group | Moderate anti-inflammatory properties |

| 1,2,4-Triazole-3-thiol | No substituents | Limited biological activity |

属性

IUPAC Name |

4-pentyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3S/c1-2-3-4-5-10-6-8-9-7(10)11/h6H,2-5H2,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMMLVKXMPSIQGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=NNC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397549 | |

| Record name | 4-pentyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27106-02-1 | |

| Record name | 4-pentyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。